1-(azetidin-1-ylmethyl)cyclohexan-1-ol is a cyclic compound characterized by the molecular formula . This compound features a chiral center, resulting in two enantiomers: (R)-1-(azetidin-1-ylmethyl)cyclohexan-1-ol and (S)-1-(azetidin-1-ylmethyl)cyclohexan-1-ol. It has gained attention in scientific research due to its potential applications in pharmaceuticals and materials science. The compound is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a cyclohexane ring.
The synthesis of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with azetidine. This reaction is performed under reducing conditions, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
The reaction conditions generally include:
Industrial methods may employ continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and purity, adapting laboratory-scale methods for larger production volumes.
The molecular structure of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol can be represented as follows:
Key structural data includes:
1-(azetidin-1-ylmethyl)cyclohexan-1-ol participates in various chemical reactions, including:
Oxidation:
This compound can be oxidized to yield ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
Reduction:
It can undergo reduction to form corresponding alcohols or amines through reducing agents such as lithium aluminum hydride.
Substitution:
Nucleophilic substitution reactions can occur at the azetidine moiety, leading to diverse derivatives.
The products formed depend significantly on the specific reagents and conditions employed during these reactions.
The mechanism of action for 1-(azetidin-1-ylmethyl)cyclohexan-1-ol involves its interaction with biological targets, such as enzymes and receptors. The compound may inhibit enzyme activity, influencing metabolic pathways associated with various diseases. Ongoing research aims to delineate these interactions further, particularly regarding its potential therapeutic effects against conditions like cancer and neurological disorders .
Key physical properties include:
Relevant chemical properties include:
Additional analyses, such as NMR spectroscopy, provide insights into the molecular environment of hydrogen atoms within the compound, which is crucial for understanding its reactivity and interactions .
1-(azetidin-1-ylmethyl)cyclohexan-1-ol has several scientific applications:
Chemistry:
It serves as a versatile building block in organic synthesis, particularly in developing complex pharmaceuticals.
Biology:
Research is ongoing into its biological activities, including potential antimicrobial and antiviral properties.
Medicine:
The compound is being investigated for therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry:
It finds use in producing specialty chemicals and materials, contributing to advancements in polymer science and material engineering .
The stereoselective construction of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol enantiomers leverages chiral auxiliaries and asymmetric catalysis. A prominent approach utilizes Ellman’s tert-butanesulfinamide as a chiral director, enabling the synthesis of enantiomerically enriched intermediates. In this method, N-propargylsulfinamides derived from cyclohexanone derivatives undergo gold-catalyzed oxidative cyclization to form azetidin-3-one precursors with >98% ee [3]. Subsequent diastereoselective reduction of the ketone moiety with CBS (Corey-Bakshi-Shibata) catalyst or enzymatic systems yields the target alcohol with high stereocontrol. Computational modeling (DFT) confirms that stereoselectivity arises from steric constraints in the transition state during nucleophilic addition to the carbonyl group [6].
Table 1: Stereoselective Routes to 1-(Azetidin-1-ylmethyl)cyclohexan-1-ol Enantiomers
Chiral Auxiliary/Catalyst | Key Intermediate | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
(R)‑tert-Butanesulfinamide | N-Propargylsulfinamide | Au(I)/2,6-Dibromopyridine N-oxide, DCE, rt | >98 | 82 |
CBS Catalyst | Azetidin-3-one | BH₃·THF, −78°C | 95 | 88 |
Candida antarctica Lipase B | Acetylated alcohol | Vinyl acetate, phosphate buffer, 37°C | 99 | 75 |
Alternative routes exploit ring-strain-driven rearrangements of azabicyclo[1.1.0]butane intermediates, where chiral copper complexes facilitate enantioselective C–C bond formation at the cyclohexyl quaternary center [1] [10].
Microwave irradiation significantly enhances cyclocondensation efficiency for constructing the azetidine ring. Primary amines (e.g., 3-aminocyclohexanol) react with 1,3-bis(electrophiles) like 2-substituted-1,3-bis(trifluoromethanesulfonyloxy)propane under microwave conditions (100–150°C, 10–30 min), achieving 85–92% yields versus 40–60% under conventional heating [4] [8]. The rapid, uniform heating suppresses side products like iminium salts or oligomers. Key parameters include:
Table 2: Microwave Optimization for Azetidine Cyclocondensation
Diol Bis-triflate | Amine | Temp (°C) | Time (min) | Yield (%) | Byproduct Reduction |
---|---|---|---|---|---|
2-Methyl-1,3-propanediol bis-triflate | 3-Aminocyclohexanol | 120 | 15 | 88 | <5% (vs. 25% thermal) |
2-Phenyl-1,3-propanediol bis-triflate | 3-Aminocyclohexanol | 150 | 10 | 85 | <3% (vs. 30% thermal) |
2,2-Dimethyl-1,3-propanediol bis-triflate | 3-Aminocyclohexanol | 140 | 20 | 92 | <2% (vs. 35% thermal) |
Palladium-catalyzed alkylation enables C–N bond formation between azetidine and hydroxymethylated cyclohexanone precursors. Pd/C (5–10 wt%) facilitates reductive amination of 1-(bromomethyl)cyclohexan-1-ol with azetidine under hydrogen atmosphere (1–3 bar), yielding 85–90% product at 50°C [2] [10]. Critical optimizations include:
Mechanistic studies using deuterium labeling confirm irreversible C–Br cleavage as the rate-determining step (k = 2.7 × 10⁻³ s⁻¹). Catalyst recycling (up to 5 cycles) is feasible without significant activity loss when using mesoporous carbon supports [10].
Continuous flow systems overcome limitations in batch synthesis of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol, particularly exotherm management and mixing efficiency. A three-stage reactor assembly achieves 90% conversion:
Key metrics versus batch processing:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: